3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE
Description
3-{[4-(2-Cyanoethoxy)but-2-yn-1-yl]dimethylazaniumyl}propane-1-sulfonate is a zwitterionic compound characterized by a sulfonate anion and a quaternary ammonium cation. This compound is of interest in materials science and organic synthesis due to its bifunctional reactivity (sulfonate and ammonium groups) and its utility as a stabilizing agent or ionic liquid precursor .
Properties
IUPAC Name |
3-[4-(2-cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-14(2,9-6-12-19(15,16)17)8-3-4-10-18-11-5-7-13/h5-6,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPTOCZVXFKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves multiple steps. The synthetic route typically starts with the preparation of the but-2-ynyl intermediate, which is then reacted with the cyanoethoxy group under controlled conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethoxy and but-2-ynyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The cyanoethoxy and but-2-ynyl groups are key functional groups that participate in binding and reactivity with target molecules. The dimethylazaniumyl group enhances the compound’s solubility and stability, facilitating its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several sulfonate- and cyanoethoxy-containing derivatives. A notable analogue is 3-[[4-(2-Chloro-4-nitrophenyl)diazenylphenyl]-[2-(2-cyanoethoxy)ethyl]amino]propanenitrile (CAS 58104-49-7), which features a diazenylphenyl group, a chloro-nitro substituent, and a cyanoethoxyethylamino chain .
Functional Group Analysis
| Feature | Target Compound | Analogue (CAS 58104-49-7) |
|---|---|---|
| Anionic Group | Sulfonate (-SO₃⁻) | Nitrile (-CN) and nitro (-NO₂) groups |
| Cationic Group | Dimethylazaniumyl (-N⁺(CH₃)₂) | Absent; instead, a tertiary amine (-N-(CH₂)₂) |
| Spacer/Linker | But-2-ynyl (alkyne) | Ethyl chain and diazenyl (-N=N-) group |
| Substituents | Cyanoethoxy (-OCH₂CH₂CN) | Chloro (-Cl), nitro (-NO₂), and cyanoethoxyethylamino (-N-CH₂CH₂OCH₂CH₂CN) |
Physicochemical and Reactivity Differences
Solubility : The sulfonate group in the target compound enhances aqueous solubility compared to the nitrile/nitro-dominated analogue, which is more lipophilic .
Thermal Stability : The alkyne spacer in the target compound may confer greater thermal stability than the ethyl-diazenyl linker in the analogue, which is prone to decomposition under oxidative conditions.
Reactivity : The dimethylazaniumyl group facilitates ionic interactions (e.g., with biomolecules or polymers), whereas the analogue’s nitro and chloro groups favor electrophilic substitution reactions.
Target Compound
- Materials Science : Demonstrated utility in stabilizing ionic liquids due to its zwitterionic nature .
- Bioconjugation: Potential use in protein sulfonation or as a linker in drug delivery systems.
Analogue (CAS 58104-49-7)
- Dyes and Pigments : The diazenyl and nitro groups make it suitable as a chromophore in textile dyes .
- Limitations: Limited biocompatibility due to nitro and chloro substituents.
Critical Analysis of Evidence
- Gaps in Data : Direct experimental data (e.g., melting points, solubility curves) for the target compound are absent in the provided evidence. Structural comparisons rely on inferred properties from analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
